3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran
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Overview
Description
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a trifluoromethyl group and a suitable leaving group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Structurally related to benzopyrans and known for their diverse biological activities.
Flavonoids: Another class of compounds with a similar benzopyran core and various biological properties.
Uniqueness
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
WNIIHSKPUVVVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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